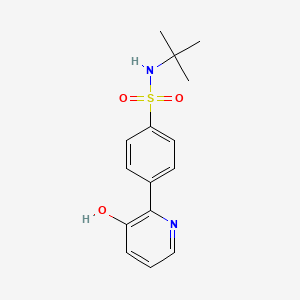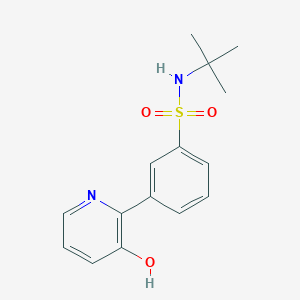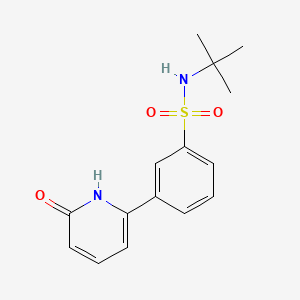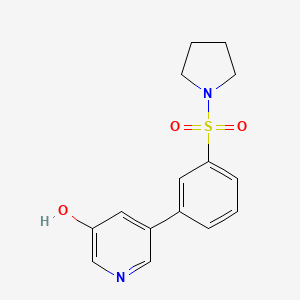
5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines and sulfonamides This compound is characterized by the presence of a pyridine ring substituted with a phenyl group, which is further substituted with a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol typically involves multiple steps, including the formation of the pyridine ring, the introduction of the phenyl group, and the sulfonylation with pyrrolidine. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Sulfonylation with Pyrrolidine: The final step involves the sulfonylation of the phenyl group with pyrrolidine. This can be achieved by reacting the phenyl group with a sulfonyl chloride derivative of pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving sulfonamides and pyridines.
Mechanism of Action
The mechanism of action of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can result in the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-Pyrrolidinylsulfonyl)aniline: This compound has a similar structure but lacks the pyridine ring.
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine: This compound contains a pyrazole ring fused to a pyridine ring, similar to the pyridine ring in 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring with a phenyl group substituted with a pyrrolidinylsulfonyl group. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14-8-13(10-16-11-14)12-4-3-5-15(9-12)21(19,20)17-6-1-2-7-17/h3-5,8-11,18H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYOWDVDTGKIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683246 |
Source


|
| Record name | 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-35-9 |
Source


|
| Record name | 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
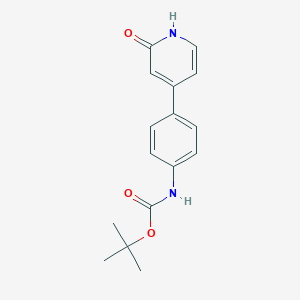
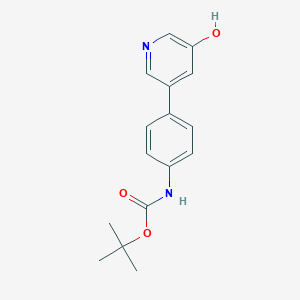
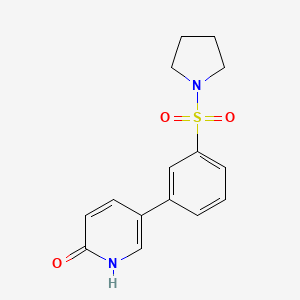
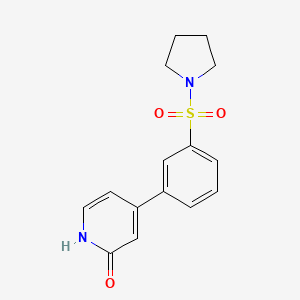

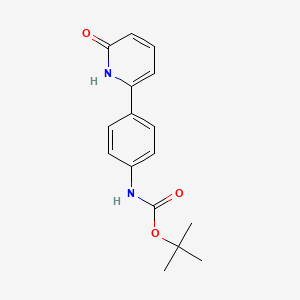
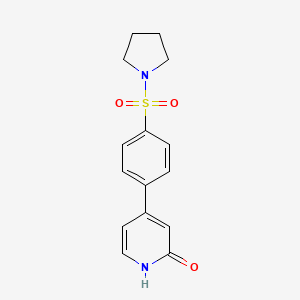
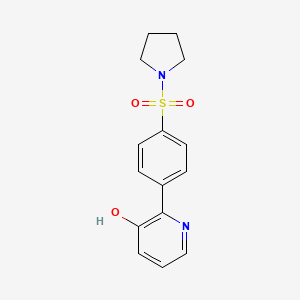
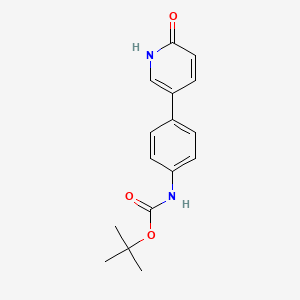
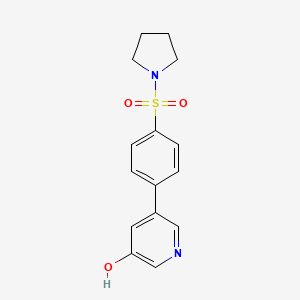
![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)
